molecular formula C8H9F2NO B15315172 (2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL

Cat. No.: B15315172
M. Wt: 173.16 g/mol
InChI Key: FWVIIGPYZSXQGV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL is an organic compound with the molecular formula C8H10F2NO. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an ethan-1-ol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized ketones or aldehydes, and reduced alcohols or amines. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

(2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of agrochemicals and functional polymers.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Difluorophenyl)ethanol: Similar in structure but lacks the amino group.

    2-[(2,6-Difluorophenyl)amino]ethan-1-ol: Similar but with an amino group attached to the ethan-1-ol backbone.

Uniqueness

(2R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-OL is unique due to the presence of both an amino group and a difluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2R)-2-amino-2-(2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

FWVIIGPYZSXQGV-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](CO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CO)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.